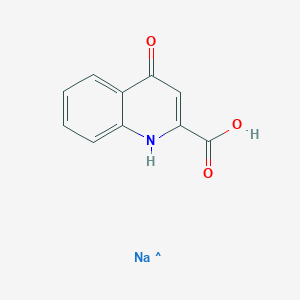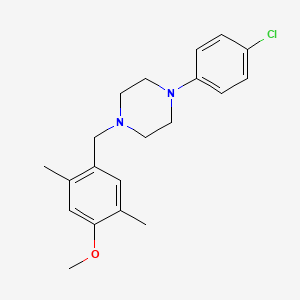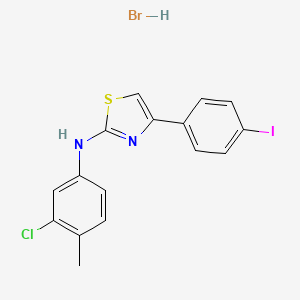
Lethal toxin inhibitor DN1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-N’-[(1Z)-1-(pyridin-2-yl)ethylidene]benzohydrazide is a chemical compound with the molecular formula C₁₄H₁₂FN₃O. It is known for its unique structural properties, which include a fluorine atom attached to a benzene ring and a hydrazide group linked to a pyridine ring through an ethylidene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N’-[(1Z)-1-(pyridin-2-yl)ethylidene]benzohydrazide typically involves the condensation of 4-fluorobenzohydrazide with 2-acetylpyridine. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-N’-[(1Z)-1-(pyridin-2-yl)ethylidene]benzohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce hydrazine derivatives. Substitution reactions can result in the replacement of the fluorine atom with various functional groups.
Applications De Recherche Scientifique
4-Fluoro-N’-[(1Z)-1-(pyridin-2-yl)ethylidene]benzohydrazide has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound has been studied for its potential antimicrobial and antitumor activities.
Industry: It may be used in the development of new materials with specific optical or electronic properties.
Mécanisme D'action
The mechanism of action of 4-Fluoro-N’-[(1Z)-1-(pyridin-2-yl)ethylidene]benzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can form stable complexes with metal ions, which may enhance its biological activity. Additionally, its hydrazone group can participate in redox reactions, contributing to its antimicrobial and antitumor effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluorobenzohydrazide: Lacks the pyridine ring and ethylidene bridge, making it less complex.
2-Acetylpyridine: Contains the pyridine ring but lacks the hydrazide group and fluorine atom.
N’-[(1Z)-1-(pyridin-2-yl)ethylidene]benzohydrazide: Similar structure but without the fluorine atom.
Uniqueness
4-Fluoro-N’-[(1Z)-1-(pyridin-2-yl)ethylidene]benzohydrazide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity.
Propriétés
Numéro CAS |
5325-69-9 |
|---|---|
Formule moléculaire |
C14H12FN3O |
Poids moléculaire |
257.26 g/mol |
Nom IUPAC |
4-fluoro-N-[(Z)-1-pyridin-2-ylethylideneamino]benzamide |
InChI |
InChI=1S/C14H12FN3O/c1-10(13-4-2-3-9-16-13)17-18-14(19)11-5-7-12(15)8-6-11/h2-9H,1H3,(H,18,19)/b17-10- |
Clé InChI |
PHKNHJHCBOJBTD-YVLHZVERSA-N |
SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)F)C2=CC=CC=N2 |
SMILES isomérique |
C/C(=N/NC(=O)C1=CC=C(C=C1)F)/C2=CC=CC=N2 |
SMILES canonique |
CC(=NNC(=O)C1=CC=C(C=C1)F)C2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2'-(3-methoxybenzoyl)-5'-methyl-1'-(thiophene-2-carbonyl)spiro[1H-indole-3,3'-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline]-2-one](/img/structure/B1656474.png)


![2-[5-(2,5-Dimethylphenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]-4-phenyl-1,3-thiazole;hydrobromide](/img/structure/B1656478.png)
![3-ethyl-2-methylbenzo[g][1,3]benzothiazol-3-ium;4-methylbenzenesulfonate](/img/structure/B1656481.png)

![N-[(Z)-1-(4-bromophenyl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]-2-chlorobenzamide](/img/structure/B1656484.png)
![(E)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(2-methoxyphenyl)prop-2-enenitrile](/img/structure/B1656485.png)

![2-amino-6-chloro-4-(4-fluorophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B1656488.png)
![2-amino-4-(2-ethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B1656490.png)
![2-[(2,4-Dimethylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B1656491.png)
![N-[(E)-(7-Hydroxynaphthalen-1-yl)methylideneamino]-3,5-dinitrobenzamide](/img/structure/B1656492.png)
![6-Hydroxy-5-[(2-methoxyphenyl)iminomethyl]-1-(2,4,6-trimethylphenyl)pyrimidine-2,4-dione](/img/structure/B1656493.png)
